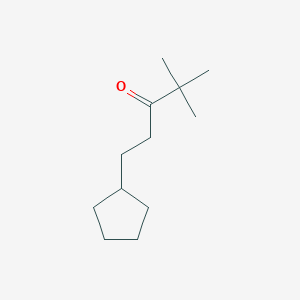

1-Cyclopentyl-4,4-dimethylpentan-3-one

Description

1-Cyclopentyl-4,4-dimethylpentan-3-one (CAS: 1247696-94-1) is a ketone derivative with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol. It features a cyclopentyl group attached to the carbonyl carbon, alongside two methyl groups at the 4-position of the pentan-3-one backbone. This compound is listed with a purity of 97% and is commercially available for research purposes .

Properties

IUPAC Name |

1-cyclopentyl-4,4-dimethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-12(2,3)11(13)9-8-10-6-4-5-7-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUDIAFLOCSYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 4,4-dimethylpentan-3-one under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the alkylating agent. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran or dimethyl sulfoxide to ensure high yields and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

1-Cyclopentyl-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or hydrazines replace the oxygen atom, forming imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4,4-dimethylpentan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in studies involving enzyme inhibition and metabolic pathways, providing insights into biological processes and potential therapeutic targets.

Medicine: Research into the pharmacological properties of this compound may lead to the development of new drugs for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, altering metabolic pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-cyclopentyl-4,4-dimethylpentan-3-one, highlighting differences in substituents, properties, and applications:

Structural and Functional Differences

- Chlorophenyl and nitrophenyl analogs (e.g., 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one) feature electron-withdrawing groups, enhancing electrophilic reactivity in pesticide synthesis . Amino derivatives (e.g., benzylamino and dimethylamino variants) introduce basicity and hydrogen-bonding capacity, altering solubility and enabling salt formation (e.g., hydrochloride salt in CAS 53400-42-3) .

Biological Activity

1-Cyclopentyl-4,4-dimethylpentan-3-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound is characterized by its unique structure, which influences its biological activity. The compound's molecular formula is with a molecular weight of approximately 198.31 g/mol. Its structure includes a cyclopentyl group and a ketone functional group, which are significant in its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may influence metabolic pathways by acting as an inhibitor or modulator of specific enzymes involved in lipid metabolism and neurotransmitter release.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains .

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in cellular models, suggesting a role in treating inflammatory diseases .

- CNS Activity : There are indications that the compound may affect central nervous system (CNS) functions, potentially influencing mood and behavior through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| CNS Modulation | Potential effects on mood and behavior |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cell lines. This suggests that the compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.